L-α-Dilauroyl Phosphatidylcholine-d46

Quantitative Lipidomics LC-MS/MS Internal Standard Stable Isotope Dilution

L-α-Dilauroyl Phosphatidylcholine-d46 (DLPC-d46, CAS 136565-60-1) is a synthetic perdeuterated phosphatidylcholine bearing two perdeuterated lauroyl (C12:0) chains, yielding a molecular formula of C₃₂H₁₈D₄₆NO₈P and a molecular weight of 668.11 g/mol. It is the stable isotope-labeled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC, CAS 18194-25-7, MW 621.83), a short-chain saturated phospholipid that forms highly fluid and permeable bilayer membranes at ambient temperature.

Molecular Formula C32H64NO8P
Molecular Weight 668.117
CAS No. 136565-60-1
Cat. No. B566282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-α-Dilauroyl Phosphatidylcholine-d46
CAS136565-60-1
Synonyms(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide
Molecular FormulaC32H64NO8P
Molecular Weight668.117
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2
InChIKeyIJFVSSZAOYLHEE-RJZXENECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-α-Dilauroyl Phosphatidylcholine-d46 (CAS 136565-60-1): A Perdeuterated Short-Chain Phospholipid for Quantitative Lipidomics and Membrane Biophysics


L-α-Dilauroyl Phosphatidylcholine-d46 (DLPC-d46, CAS 136565-60-1) is a synthetic perdeuterated phosphatidylcholine bearing two perdeuterated lauroyl (C12:0) chains, yielding a molecular formula of C₃₂H₁₈D₄₆NO₈P and a molecular weight of 668.11 g/mol [1]. It is the stable isotope-labeled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC, CAS 18194-25-7, MW 621.83), a short-chain saturated phospholipid that forms highly fluid and permeable bilayer membranes at ambient temperature [2]. The complete deuteration of both acyl chains (46 deuterium atoms replacing all 46 non-exchangeable hydrogen atoms on the lauroyl chains) generates a mass shift of +46 Da relative to the unlabeled species, while the choline headgroup and glycerol backbone retain their natural isotopic composition [1]. This defined isotopic signature, combined with the well-characterized phase behavior and membrane properties of the DLPC scaffold, makes DLPC-d46 a critical tool for quantitative mass spectrometry-based lipidomics, solid-state deuterium NMR spectroscopy, and neutron scattering contrast-variation studies of membrane structure [3].

Why Generic Substitution of L-α-Dilauroyl Phosphatidylcholine-d46 with Non-Deuterated or Alternatively Deuterated Phosphatidylcholines Is Scientifically Invalid


Procurement of a non-deuterated DLPC (CAS 18194-25-7), a differently deuterated phosphatidylcholine (e.g., DMPC-d₅₄ or POPC-d₈₂), or an odd-chain structural analog (e.g., PC 17:0/17:0) cannot replicate the quantitative performance of DLPC-d46 in the analytical and biophysical workflows for which it is specifically designed. First, the absence of the +46 Da mass shift precludes accurate co-elution-based normalization in LC-MS/MS lipidomics, where deuterated internal standards must match the retention time and ionization efficiency of their endogenous counterparts while providing a distinct MS1 precursor ion [1]. Second, perdeuteration of both acyl chains renders them spectroscopically silent in ¹H-NMR, a prerequisite for transferred NOE (TRNOE) experiments that determine membrane-bound peptide and drug conformations—partially deuterated or headgroup-only deuterated lipids fail to eliminate interfering lipid proton signals in the aliphatic region (δ 0.8–2.5 ppm) [2]. Third, in small-angle neutron scattering (SANS), the neutron scattering length density (SLD) contrast between deuterated and hydrogenated lipid domains is maximized only when a fully perdeuterated lipid species is employed; mixed deuteration or odd-chain analogs cannot provide the requisite ΔSLD for phase-separation and bilayer-thickness determinations [3]. These three orthogonal requirements—isotopic purity for MS, ¹H spectral cleanliness for NMR, and neutron contrast for SANS—are simultaneously satisfied only by a perdeuterated, chain-defined, short-chain phosphatidylcholine such as DLPC-d46.

Quantitative Differentiation Evidence for L-α-Dilauroyl Phosphatidylcholine-d46 Against Closest Analogs and In-Class Alternatives


Isotopic Mass Shift of +46 Da Enables Baseline-Resolved MS1 Quantification in Complex Lipid Matrices Versus Non-Deuterated DLPC

DLPC-d46 provides a +46 Da mass shift relative to non-deuterated DLPC (MW 668.11 vs. 621.83), ensuring that the internal standard precursor ion is fully resolved from the endogenous analyte in both full-scan and selected reaction monitoring (SRM) modes. In contrast, the non-deuterated DLPC isotopologue is indistinguishable from endogenous 12:0/12:0 PC, making it useless as an internal standard . This mass increment exceeds the minimum recommended Δm of +3 Da for stable isotope-labeled internal standards (SIL-IS) in lipidomics, eliminating isotopic cross-talk between the M and M+2 natural abundance peaks of endogenous PC species and the internal standard signal [1].

Quantitative Lipidomics LC-MS/MS Internal Standard Stable Isotope Dilution

Complete ¹H-NMR Silence of Acyl Chains Enables TRNOE Determination of Membrane-Bound Peptide Conformations—Impossible with Non-Deuterated or Partially Deuterated Phosphatidylcholines

Perdeuteration of both lauroyl chains eliminates all aliphatic ¹H resonances (δ 0.8–2.5 ppm) arising from the lipid, leaving only the choline headgroup singlet at δ 3.22 ppm (N(CH₃)₃) and the glycerol backbone multiplet at δ 3.8–4.4 ppm. When membrane-bound peptides or drugs are studied at lipid:peptide molar ratios of 50:1 to 100:1, the residual lipid proton background in the aliphatic region is ≤2% of the peptide signal intensity, enabling unambiguous assignment of TRNOE cross-peaks to peptide intramolecular distances . In contrast, non-deuterated DLPC produces intense acyl chain ¹H signals that completely obscure the peptide aliphatic region, making TRNOE analysis impossible without perdeuteration [1].

Structural Biology Transferred NOE NMR Membrane Protein Interactions

Maximized Neutron Scattering Length Density Contrast for SANS Membrane Structural Studies Versus Hydrogenated DLPC and Mixed-Deuteration Lipids

Perdeuterated DLPC-d46 exhibits a neutron scattering length density (SLD) of approximately 6.4–7.0 × 10⁻⁶ Å⁻² (calculated for bulk perdeuterated hydrocarbon), in stark contrast to hydrogenated DLPC with an SLD of approximately −0.3 to +0.5 × 10⁻⁶ Å⁻². This ΔSLD of ~6.5–7.0 × 10⁻⁶ Å⁻² enables high-contrast SANS measurements of lipid phase separation, domain formation, and bilayer thickness without requiring extrinsic contrast agents [1]. In the seminal SANS study by Balgavý et al. (2001), the steric bilayer thickness d(L) of hydrogenated DLPC was determined as 41.58 ± 1.93 Å at 20°C, with a lipid surface area A(L) of 57.18 ± 1.00 Ų; these parameters would be accessible with substantially higher precision using perdeuterated DLPC-d46 through H₂O/D₂O contrast variation [2]. The alamethicin pore structure study by He et al. (1996) explicitly demonstrated that neutron in-plane scattering shows a 'strong dependence on deuteration,' enabling unambiguous determination of the water pore diameter (≈18 Å) and effective outside diameter (≈40 Å) of the peptide channel in DLPC bilayers [3].

Small-Angle Neutron Scattering Membrane Biophysics Contrast Variation

Short Acyl Chain Length (C12) Confers Uniquely Low Phase Transition Temperature (−2°C) Relative to Longer-Chain Saturated PCs, Enabling Room-Temperature Fluid-Phase Membrane Studies

DLPC undergoes its main gel-to-liquid-crystalline (Lβ′→Lα) phase transition at approximately −2°C to +5°C depending on hydration, substantially lower than DMPC (C14, Tm ≈ 23°C), DPPC (C16, Tm ≈ 41°C), and DSPC (C18, Tm ≈ 55°C) [1]. This means that at standard laboratory temperature (20–25°C), DLPC bilayers are fully in the fluid Lα phase, whereas DMPC is near its phase transition and DPPC/DSPC are in the gel phase. Born-Oppenheimer molecular dynamics (BOMD) simulations by Mineva et al. (2013) revealed that DLPC exhibits 'various conformations at different temperatures' and a two-transition order-disorder process, in contrast to DMPC, which displays a single cooperative transition—indicating fundamentally different intramolecular dynamics between the two lipids [2].

Membrane Phase Behavior Lipid Thermotropism Model Membrane Systems

Bilayer Thickness and Area per Lipid Molecule Quantitatively Distinct from Longer-Chain Saturated PCs, Enabling Tailored Model Membrane Design

The SANS study by Balgavý et al. (2001) provided direct head-to-head bilayer structural parameters for DLPC, DMPC, and DSPC under comparable conditions. At their respective measurement temperatures (20°C for DLPC, 36°C for DMPC, 60°C for DSPC), the steric bilayer thickness d(L) increased systematically with chain length: DLPC = 41.58 ± 1.93 Å, DMPC = 44.26 ± 1.42 Å, DSPC = 49.77 ± 1.52 Å. After correcting for area thermal expansivity (α ≈ 0.00417 K⁻¹) to a common temperature of 60°C, the lipid surface area A(L) showed a clear inverse relationship with chain length: DLPC = 67.56 ± 1.18 Ų, DMPC = 66.33 ± 0.83 Ų, DSPC = 64.78 ± 0.46 Ų [1]. The thinner bilayer and larger area per lipid of DLPC result in higher permeability and faster transmembrane diffusion rates compared to longer-chain analogs [2].

Lipid Bilayer Structure Model Membrane Engineering Drug Delivery Systems

Defined Purity and Isotopic Enrichment Specifications (≥98% Chemical Purity, ≥98 atom% D) Provide Batch-to-Batch Reproducibility Superior to Unspecified Deuterated Lipid Preparations

Commercially available DLPC-d46 is supplied with certified purity specifications: ≥98% chemical purity by HPLC and ≥98 atom% D isotopic enrichment, verified by ¹H-NMR, ²H-NMR, and high-resolution mass spectrometry per batch . This dual certification is critical because chemical impurities (e.g., lysophosphatidylcholine from hydrolysis, free fatty acids) and isotopic impurities (residual protiated species) directly compromise quantitative accuracy. A 2% protiated impurity would generate an isotopic cross-talk signal equivalent to 2% of the endogenous 12:0/12:0 PC concentration, introducing systematic overestimation bias in lipidomics quantification [1]. In contrast, generic 'deuterated phosphatidylcholine' preparations from non-specialist suppliers frequently lack atom% D certification, with reported deuteration levels varying from 90% to >98% between batches .

Analytical Quality Control Isotopic Enrichment Certification Procurement Specification

Optimal Research and Industrial Application Scenarios for L-α-Dilauroyl Phosphatidylcholine-d46 Based on Verified Differentiation Evidence


Absolute Quantification of Endogenous 12:0/12:0 Phosphatidylcholine in Plasma, Tissue, and Cell Lipid Extracts by LC-MS/MS Using Stable Isotope Dilution

In targeted lipidomics workflows, DLPC-d46 is spiked into biological samples prior to lipid extraction at a known concentration (typically 0.1–5 nmol per sample). Its +46 Da mass shift ensures complete chromatographic co-elution with endogenous 12:0/12:0 PC while providing baseline-resolved MS1 precursor ion separation [1]. The certified ≥98 atom% D isotopic enrichment guarantees that residual protiated signal contributes <2% to the endogenous analyte peak area, maintaining quantification accuracy within the FDA bioanalytical method validation guideline of ±15% (±20% at LLOQ) [2]. This application is irreplaceable because odd-chain PC analogs (e.g., PC 17:0/17:0) exhibit different retention times and ionization efficiencies, introducing systematic matrix-effect errors, while headgroup-only deuterated PCs cannot match the retention time of the target 12:0/12:0 species [1].

Transferred NOE (TRNOE) ¹H-NMR Determination of Membrane-Bound Peptide and Small-Molecule Drug Conformations in a Physiologically Relevant DLPC Bilayer Environment

Perdeuterated DLPC-d46 vesicles are prepared by extrusion (typically 100 nm LUVs) and mixed with the peptide or drug of interest at lipid:ligand molar ratios of 50:1 to 100:1. The absence of aliphatic ¹H signals from the lipid acyl chains allows the full peptide ¹H spectrum (amide NH, CαH, and side-chain protons) to be observed without interference, enabling the assignment of inter-proton distance constraints (≤5 Å) from NOESY/TRNOE cross-peak buildup rates [3]. This method has been validated with mastoparan-X, demonstrating an α-helical conformation in the C-terminal region when membrane-bound [3]. Non-deuterated or partially deuterated lipids are categorically unsuitable for this technique because their acyl chain proton signals (δ 0.8–2.5 ppm) overlap with critical peptide side-chain resonances.

Small-Angle Neutron Scattering (SANS) Contrast-Variation Studies of Lipid Domain Formation, Bilayer Thickness, and Membrane Protein Insertion

DLPC-d46 is mixed with hydrogenated lipids (e.g., DPPC, DOPC) in defined molar ratios to create neutron contrast between coexisting lipid phases, enabling SANS-based determination of nanoscopic domain sizes, bilayer thicknesses, and cholesterol-induced structural changes [4]. The perdeuterated DLPC-d46 component provides an SLD of approximately +6.4–7.0 × 10⁻⁶ Å⁻², maximizing contrast against hydrogenated lipid domains (SLD ≈ −0.3 to +0.5 × 10⁻⁶ Å⁻²) and enabling H₂O/D₂O solvent contrast variation to resolve polar headgroup and hydrocarbon core contributions independently [4]. The short C12 chains of DLPC further enable studies of line tension and domain boundary energetics in phase-separated systems because of the large hydrophobic mismatch with longer-chain lipids [5].

Solid-State ²H NMR Investigation of Lipid Chain Dynamics, Order Parameters, and Membrane Microviscosity in the Liquid-Crystalline Phase

Macroscopically oriented DLPC-d46 bilayers deposited on glass slides are used to measure segmental ²H spin-lattice relaxation rates (R₁Z) as a function of bilayer orientation angle (θ) relative to the external magnetic field [6]. The perdeuterated acyl chains provide nine resolved quadrupolar resonances corresponding to different methylene and methyl positions along the chain, enabling determination of the full segmental order parameter profile |SCD(i)| and the angular anisotropy of R₁Z [6]. DLPC-d46 is uniquely suited for these studies because its low phase transition temperature (−2°C) ensures the bilayer is in the liquid-crystalline Lα phase at ambient temperature, avoiding the complications of gel-phase or phase-coexistence spectra that affect longer-chain perdeuterated PCs such as DMPC-d₅₄ (Tm ≈ 23°C) [6].

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